1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is benzotriazol-1-yl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate, which accurately describes the molecular connectivity and functional group arrangement. Alternative nomenclature variations include 1-[(4-{5-[4-(pentyloxy)phenyl]-3-isoxazolyl}benzoyl)oxy]-1H-1,2,3-benzotriazole and 1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole. The Chemical Abstracts Service registry number for this compound is 235112-66-0, providing a unique identifier for chemical database searches and regulatory documentation.
The molecular formula C27H24N4O4 indicates a substantial organic molecule with a molecular weight of 468.5 grams per mole. The structural framework consists of twenty-seven carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and four oxygen atoms, arranged in a complex three-dimensional architecture. The molecular composition reflects the presence of multiple aromatic ring systems interconnected through ester and heterocyclic linkages, contributing to the compound's stability and unique chemical properties.
The International Chemical Identifier code InChI=1S/C27H24N4O4/c1-2-3-6-17-33-22-15-13-20(14-16-22)26-18-24(29-34-26)19-9-11-21(12-10-19)27(32)35-31-25-8-5-4-7-23(25)28-30-31/h4-5,7-16,18H,2-3,6,17H2,1H3 provides a standardized representation of the molecular structure. The corresponding International Chemical Identifier Key OVGDHNCIEZTWJS-UHFFFAOYSA-N serves as a condensed hash representation for rapid database searching and chemical informatics applications.
Properties
IUPAC Name |
benzotriazol-1-yl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4/c1-2-3-6-17-33-22-15-13-20(14-16-22)26-18-24(29-34-26)19-9-11-21(12-10-19)27(32)35-31-25-8-5-4-7-23(25)28-30-31/h4-5,7-16,18H,2-3,6,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGDHNCIEZTWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)ON4C5=CC=CC=C5N=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441284 | |
| Record name | 1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235112-66-0 | |
| Record name | 1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, with hydroxylamine.
Substitution with Pentyloxyphenyl Group: The isoxazole ring is then substituted with a pentyloxyphenyl group through a nucleophilic aromatic substitution reaction.
Formation of Benzoyloxy Group: The benzoyloxy group is introduced via esterification of the isoxazole derivative with benzoyl chloride.
Attachment to Benzotriazole Core: Finally, the benzoyloxy-isoxazole derivative is coupled with a benzotriazole core through a suitable coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry, particularly as an inhibitor of acetylcholinesterase (AChE). AChE inhibitors are crucial in developing treatments for neurodegenerative diseases such as Alzheimer's disease. Computational studies suggest that this compound can effectively bind to the active site of AChE, potentially leading to the development of new therapeutic agents.
Case Study : In a study published by MDPI, molecular docking simulations indicated that the compound interacts favorably with AChE, exhibiting binding energies comparable to known inhibitors like donepezil. The benzotriazole moiety facilitates multiple interactions with key amino acids in the enzyme's active site, enhancing its inhibitory potential .
Antimicrobial Activity
The structural features of 1H-Benzo[d][1,2,3]triazol-1-yl derivatives have been linked to antimicrobial properties. The presence of the isoxazole ring is particularly noteworthy as it has been associated with various biological activities, including antibacterial and antifungal effects.
Research Findings : A series of benzo[d]triazole derivatives were tested against several microbial strains, revealing that modifications in the side chains significantly affect their efficacy. The inclusion of pentyloxy groups enhances solubility and bioavailability, which are critical for antimicrobial activity .
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-donating characteristics of the pentyloxy group can improve charge transport properties.
Experimental Insights : Research has shown that compounds with similar structures can be incorporated into polymer matrices to enhance their photophysical properties. The integration of benzo[d]triazole derivatives into polymer films has resulted in improved stability and efficiency in light-emitting applications .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Application | Binding Affinity |
|---|---|---|---|
| Donepezil | Donepezil | AChE Inhibitor | High |
| Rivastigmine | Rivastigmine | AChE Inhibitor | Moderate |
| 1H-Benzo[d][1,2,3]triazol-1-yl derivative | Triazole Derivative | Neuroprotective Agent | Comparable to Donepezil |
Mechanism of Action
The mechanism of action of 1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with ethyl benzoate derivatives reported in a 2011 Molecules study . While these analogs share a benzoate backbone, critical differences in substituents and functional groups influence their properties.
Structural and Functional Differences
Key Observations
Core Ester Group :
- The target compound uses a benzotriazole ester , a superior leaving group compared to the ethyl esters in I-6501, I-6502, I-6602, and I-6702. This feature may enhance its reactivity in substitution or coupling reactions .
- Ethyl esters (e.g., in I-6501/6502) are more hydrolytically stable but less reactive in nucleophilic environments .
Thioether linkages (I-6501) exhibit greater resistance to oxidation than ethers (I-6502) or esters, altering metabolic stability .
Hypothetical Property Implications
- Solubility: The target compound’s benzotriazole and pentyloxy groups likely reduce aqueous solubility compared to I-6702’s polar dihydroisoquinolinone moiety.
- Bioactivity: Isoxazole-containing compounds (target, I-6501/6502/6602) are often associated with antimicrobial or anti-inflammatory activity, whereas dihydroisoquinolinone derivatives (I-6702) may target neurological pathways .
Biological Activity
1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzo[d][1,2,3]triazole moiety and an isoxazole ring, both known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 468.50 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing triazole and isoxazole groups often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound have been explored in various studies.
Anticancer Activity
Several studies have reported the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A recent study demonstrated that a structurally related compound induced apoptosis in human breast cancer cells by activating caspase pathways . The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis detection.
Antimicrobial Activity
Triazole derivatives are known for their antifungal properties. Research has indicated that the compound could possess activity against several fungal strains due to its ability to inhibit ergosterol synthesis .
Research Findings:
In vitro tests revealed that the compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation: The triazole moiety may interact with specific receptors or proteins involved in signaling pathways related to cell proliferation and survival.
Data Tables
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via refluxing precursors in anhydrous DMF with aryl isothiocyanates, monitored by TLC for reaction completion . Microwave-assisted synthesis (e.g., 80°C for 15 minutes) significantly reduces reaction time and improves yields compared to conventional heating . Optimization strategies include solvent selection (e.g., ethanol for crystallization) and stoichiometric adjustments to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use H/C NMR to confirm the benzotriazole and isoxazole moieties:
- Benzotriazole protons appear as a singlet at δ 8.0–8.5 ppm .
- Isoxazole protons resonate as doublets near δ 6.5–7.0 ppm .
HRMS (High-Resolution Mass Spectrometry) validates the molecular ion peak (e.g., [M+H]) with <2 ppm error . Elemental analysis (C, H, N) should match theoretical values within ±0.3% .
Q. What are the documented biological activities of structurally similar benzotriazole derivatives?
- Methodological Answer : Analogous compounds exhibit antitumor, antimicrobial, and antioxidant activities. For example:
- 5-(4-Fluorophenyl)-3-(4-methylphenyl)pyrazole : Antitumor activity via kinase inhibition .
- Benzothiazole-thiourea derivatives : Anticancer activity with IC values <10 µM in cell lines .
Target selection should prioritize assays (e.g., MTT for cytotoxicity) based on substituent effects (e.g., electron-withdrawing groups enhance bioactivity) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for structurally similar compounds?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time) or structural modifications. For example:
- Compound 3a (Sp1 = 12, Sp2 = 2) vs. 3g (Sp1 = 13, Sp4 = 5) shows divergent activity profiles due to aryl substituent electronegativity .
Mitigate inconsistencies by standardizing protocols (e.g., fixed ATP concentration in kinase assays) and using multivariate statistical analysis (e.g., PCA) to isolate critical variables .
Q. What computational approaches predict the reactivity or bioactivity of this compound?
- Methodological Answer :
- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For benzotriazole derivatives, HOMO localization on the triazole ring correlates with antioxidant activity .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2). Dock the isoxazole moiety into hydrophobic pockets, with hydrogen bonds between benzotriazole and Arg120 . Validate with MD simulations (>50 ns) to assess binding stability .
Q. How should stability studies be designed to evaluate environmental degradation?
- Methodological Answer : Use OECD Guideline 307: Incubate the compound in soil/water systems (pH 4–9, 25–40°C) for 60 days. Monitor degradation via HPLC-MS/MS, identifying metabolites (e.g., hydrolyzed benzoate esters). Assess photostability under UV light (λ = 254 nm) for 24 hours . Experimental designs should follow split-plot frameworks (e.g., randomized blocks for environmental variables) .
Q. What strategies optimize regioselectivity in multi-step syntheses of benzotriazole intermediates?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive hydroxyl groups during isoxazole formation .
- Catalytic Control : Employ Pd(OAc)/Xantphos for Suzuki-Miyaura couplings, achieving >90% regioselectivity for aryl-aryl bonds .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization in triazole syntheses .
Q. How can researchers validate compound purity when chromatography is insufficient?
- Methodological Answer : Combine orthogonal techniques:
- HRMS-IM/MS : Ion mobility separates isobaric impurities (e.g., regioisomers) .
- DSC (Differential Scanning Calorimetry) : A sharp melting endotherm (±1°C) indicates high crystallinity .
- 2D NMR (HSQC/HMBC) : Confirm connectivity (e.g., coupling between benzotriazole C1 and benzoate C4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
